molecular formula C28H29N5O2S2 B12157944 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157944
M. Wt: 531.7 g/mol
InChI Key: SEPBDHIEPNNESO-NKFKGCMQSA-N
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Description

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidine moieties. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and thiazolidine moieties, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit significant biological activities:

  • Antimicrobial Activity : Compounds similar to 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated moderate antimicrobial activity against various bacterial strains. Studies have shown that modifications in the structure can enhance this activity further .
  • Anticancer Potential : Some pyrimidine derivatives have been investigated for their anticancer properties, particularly as inhibitors of key enzymes involved in cancer cell proliferation. The ability to modify the benzyl and piperazine groups may allow for the development of more potent anticancer agents .
  • Cytotoxicity : Research into related compounds has revealed their potential as cytotoxic agents against certain cancer cell lines. The presence of the piperazine group is often linked with enhanced interaction with cellular targets .

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Screening : A study evaluated a series of thiazolopyrimidine derivatives for their antimicrobial efficacy against E. coli and S. aureus, revealing promising results that suggest structural modifications can enhance activity .
  • Anticancer Activity : Research focused on pyrimidine derivatives indicated significant cytotoxic effects on cancer cell lines, emphasizing the importance of substituent variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiazolidine moieties may play crucial roles in binding to these targets, while the pyrido[1,2-a]pyrimidin-4-one core provides structural stability. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and piperazine-containing molecules. Compared to these, 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound features a unique combination of functional groups, including:

  • A pyrido[1,2-a]pyrimidin core.
  • A benzylpiperazine moiety.
  • A thiazolidine structure with a thioxo group.

These structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The piperazine and thiazolidine components are believed to play critical roles in binding affinity and specificity. The core structure contributes to the overall stability and reactivity of the molecule, which is essential for its pharmacological effects.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including those similar to our compound, exhibit significant antimicrobial activity. For instance:

  • Thiazolidin-4-one derivatives have shown promising results against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with some derivatives achieving over 50% inhibition of biofilm formation at specific concentrations .

Anticancer Activity

Studies have highlighted the potential anticancer properties of compounds with similar structures. For example:

  • The inhibition of certain enzymes involved in cancer cell proliferation has been observed, suggesting that this compound could serve as a lead in the development of anticancer drugs .

Study on Antibiofilm Activity

A systematic review analyzed the antibiofilm properties of thiazolidinone derivatives over two decades. It was found that several compounds demonstrated significant inhibition of biofilm formation against various pathogens . For example:

  • Compounds with specific substituents (like 3-F or 3-Br) showed enhanced biofilm-inhibiting potential.

Pharmacological Evaluation

In a pharmacological study focusing on structure-activity relationships (SAR), several derivatives were tested for their ability to inhibit aldose reductase and other enzymes. The results indicated that modifications in the molecular structure could lead to improved inhibitory effects .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

Property/Activity2-(4-benzylpiperazin...Related Thiazolidinones
Molecular Weight 531.7 g/molVaries (typically lower)
Antimicrobial Activity Moderate to highHigh
Anticancer Activity Potentially significantDocumented in several cases
Biofilm Inhibition >50% at MICVaries

Properties

Molecular Formula

C28H29N5O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O2S2/c34-26-22(18-23-27(35)33(28(36)37-23)21-10-4-5-11-21)25(29-24-12-6-7-13-32(24)26)31-16-14-30(15-17-31)19-20-8-2-1-3-9-20/h1-3,6-9,12-13,18,21H,4-5,10-11,14-17,19H2/b23-18-

InChI Key

SEPBDHIEPNNESO-NKFKGCMQSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S

Origin of Product

United States

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